Tellanium

Description

Structure

2D Structure

Properties

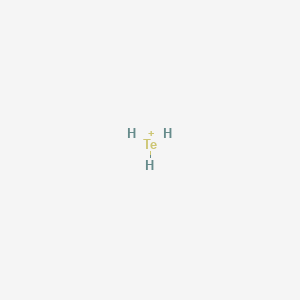

Molecular Formula |

H3Te+ |

|---|---|

Molecular Weight |

130.6 g/mol |

IUPAC Name |

tellanium |

InChI |

InChI=1S/H2Te/h1H2/p+1 |

InChI Key |

VTLHPSMQDDEFRU-UHFFFAOYSA-O |

SMILES |

[TeH3+] |

Canonical SMILES |

[TeH3+] |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of tellurium?

An In-depth Technical Guide to the Chemical Properties of Tellurium

Introduction

Tellurium (Te), atomic number 52, is a metalloid element belonging to Group 16 of the periodic table, commonly known as the chalcogens.[1][2] It exhibits properties intermediate between those of metals and non-metals.[1][3] In its crystalline form, tellurium is a brittle, silvery-white element with a metallic luster.[1][4][5] It is chemically related to sulfur and selenium.[2][4] While relatively rare in the Earth's crust, comparable in abundance to platinum, it is more common in the wider universe.[4][5] This guide provides a comprehensive overview of the chemical properties of tellurium, tailored for researchers, scientists, and professionals in drug development.

Atomic, Physical, and Electronic Properties

The chemical behavior of tellurium is dictated by its fundamental atomic and electronic characteristics. Key quantitative data are summarized in the tables below for ease of reference.

Table 1: Atomic and Physical Properties of Tellurium

| Property | Value |

| Atomic Number | 52[1] |

| Standard Atomic Weight | 127.60 ± 0.03 g/mol [1][4] |

| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p⁴[1][6] |

| Density (at 20 °C) | 6.24 g/cm³[1][7] |

| Melting Point | 449.51 °C (722.66 K)[1][4][7] |

| Boiling Point | 988 °C (1261 K)[1][7] |

| Allotropes | Crystalline and amorphous[4][8] |

| Crystal Structure | Hexagonal[4] |

Table 2: Electronic and Electrochemical Properties of Tellurium

| Property | Value |

| Electronegativity (Pauling Scale) | 2.1[4][7] |

| Ionization Energies | |

| 1st | 869.3 kJ/mol[4][9] |

| 2nd | 1790 kJ/mol[4][9] |

| 3rd | 2698 kJ/mol[4][10] |

| Common Oxidation States | -2, +2, +4, +6 (most common are +4 and +6)[4][6][11][12] |

Reactivity and Chemical Behavior

Tellurium's reactivity is intermediate among the chalcogens. It is more reactive than selenium and sulfur under certain conditions.[6]

Reaction with Air and Water

Crystalline tellurium is stable and resists oxidation by air at ambient temperatures.[2][4] When heated, it burns in air or oxygen with a characteristic blue-green flame to form tellurium dioxide (TeO₂).[7][13]

Reaction: Te(s) + O₂(g) → TeO₂(s)[7]

Tellurium does not react with water under normal conditions.[7]

Reactivity with Acids and Bases

Tellurium is resistant to non-oxidizing acids like dilute hydrochloric acid.[5][7][13][14][15] However, it will dissolve in strong oxidizing acids such as nitric acid or aqua regia, which oxidize it to tellurous acid (H₂TeO₃).[7][13] It is also soluble in concentrated sulfuric acid.[6] Tellurium does not react with dilute bases.[14][15]

Reactivity with Halogens

Tellurium reacts directly with all halogens to form various tellurium halides.[7][13] The nature of the product often depends on the reaction conditions.

-

Fluorine: Reacts with fluorine (F₂) to form tellurium(VI) fluoride (TeF₆).[7][14][15] Under controlled conditions with nitrogen gas at 0°C, it can form tellurium(IV) fluoride (TeF₄).[7][15]

-

Chlorine, Bromine, and Iodine: Reacts with chlorine (Cl₂), bromine (Br₂), and iodine (I₂) to form the corresponding tetrahalides: TeCl₄, TeBr₄, and TeI₄.[6][7][15]

Reactivity with Metals

At elevated temperatures, tellurium combines with most metals to form metal tellurides.[7][13] In these compounds, tellurium typically exhibits a -2 oxidation state. Examples include zinc telluride (ZnTe) and gold telluride (AuTe₂).[4][9]

Oxidation States and Common Compounds

Tellurium exhibits multiple oxidation states in its compounds, with +4 and +6 being the most stable and common.[4][6][11][12]

-

-2 Oxidation State: Found in tellurides, such as hydrogen telluride (H₂Te), a highly unstable gas, and metal tellurides (e.g., ZnTe).[4]

-

+2 Oxidation State: Less common, but exists in dihalides like TeCl₂ and TeBr₂.[4]

-

+4 Oxidation State: This is a very stable state for tellurium.[16] The most prominent example is tellurium dioxide (TeO₂), an off-white solid that is the product of burning tellurium in air.[13][16] Tellurium tetrahalides (TeCl₄, TeBr₄) also feature this oxidation state.[6][15]

-

+6 Oxidation State: This state is found in compounds like tellurium trioxide (TeO₃) and tellurium hexafluoride (TeF₆), which is a strong oxidizing agent.[6][12] Telluric acid, Te(OH)₆, also contains tellurium in the +6 state.[4]

Experimental Protocols

Protocol 1: Synthesis of Tellurium Dioxide (TeO₂) from Elemental Tellurium

This protocol details the oxidation of elemental tellurium using nitric acid to produce tellurium dioxide.

Materials:

-

Elemental Tellurium (powder)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Beaker, heating mantle, stirring plate, filtration apparatus

Methodology:

-

Reaction: Carefully add a stoichiometric amount of elemental tellurium powder to a beaker containing concentrated nitric acid. The reaction is exothermic and produces nitrogen dioxide gas; therefore, it must be performed in a well-ventilated fume hood.

-

Reaction: Te(s) + 4HNO₃(aq) → H₂TeO₃(aq) + 4NO₂(g) + H₂O(l)

-

-

Heating: Gently heat the mixture to ensure the complete dissolution of tellurium and the formation of tellurous acid (H₂TeO₃).

-

Precipitation: After the reaction is complete, heat the solution to evaporate the excess acid and water. As the solution concentrates, tellurium dioxide will precipitate out of the solution as a white solid.

-

Reaction: H₂TeO₃(aq) → TeO₂(s) + H₂O(l)

-

-

Isolation: Allow the mixture to cool. Collect the precipitated TeO₂ by vacuum filtration.

-

Washing and Drying: Wash the collected solid with deionized water to remove any remaining acid, followed by a final wash with ethanol. Dry the purified TeO₂ in an oven at 100-110 °C to a constant weight.

Protocol 2: Analysis of Tellurium Compounds using Spectroscopy

Spectroscopic methods are essential for the characterization and quantification of tellurium compounds. Nuclear Magnetic Resonance (NMR) and Atomic Emission Spectrometry (AES) are particularly powerful.

A. Characterization by ¹²⁵Te NMR Spectroscopy ¹²⁵Te NMR is used to elucidate the structure and chemical environment of tellurium atoms in solution and the solid state.[17]

Methodology:

-

Sample Preparation: Dissolve the synthesized tellurium compound in a suitable deuterated solvent. The choice of solvent is critical to ensure solubility and stability.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹²⁵Te frequency.

-

Data Acquisition: Acquire the ¹²⁵Te NMR spectrum. The chemical shifts, which can range from 600 to 1700 ppm, provide detailed information about the electronic structure and coordination of the tellurium center.[17]

-

Data Analysis: Analyze the chemical shifts and coupling constants to determine the structure of the tellurium species in solution.[18]

B. Quantitative Analysis by Microwave Plasma-Atomic Emission Spectrometry (MP-AES) MP-AES is a robust method for determining the elemental composition of tellurium-containing organic compounds.

Methodology:

-

Sample Decomposition: Accurately weigh a small amount of the tellurium compound. Decompose the sample to convert the organically bound tellurium into a soluble inorganic form. This can be achieved via oxygen flask combustion or acid digestion in a heating block.

-

Solution Preparation: Dilute the decomposed sample to a known volume with deionized water to create a stock solution for analysis.

-

Instrument Calibration: Prepare a series of standard solutions of known tellurium concentrations. Use these to generate a calibration curve on the MP-AES instrument.

-

Measurement: Aspirate the prepared sample solution into the microwave plasma. The instrument measures the intensity of the light emitted at a characteristic wavelength for tellurium (e.g., 214.281 nm).

-

Quantification: Use the calibration curve to determine the concentration of tellurium in the sample solution. From this, calculate the percentage of tellurium in the original compound. The relative error for this method is typically between 1-5%.

References

- 1. metalzenith.com [metalzenith.com]

- 2. Tellurium: Properties, Uses & Significance in Chemistry [vedantu.com]

- 3. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]

- 4. Tellurium - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistrycool.com [chemistrycool.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Tellurium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]

- 9. chemicool.com [chemicool.com]

- 10. Chemistry : Periodic Table : Tellurium - Model Science : Model ChemLab - A Virtual ChemLab [modelsciencecom.baremetal.com]

- 11. Tellurium compounds - Wikipedia [en.wikipedia.org]

- 12. WebElements Periodic Table » Tellurium » compounds information [webelements.com]

- 13. Tellurium | Chemical Element, Uses in Solar Cells & Alloys | Britannica [britannica.com]

- 14. Tellurium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 15. WebElements Periodic Table » Tellurium » reactions of elements [webelements.com]

- 16. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 17. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]

- 18. Speciation of Tellurium(VI) in Aqueous Solutions: Identification of Trinuclear Tellurates by 17O, 123Te, and 125Te NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance and Isotopic Composition of Tellurium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic composition of the element tellurium (Te). It is intended to serve as a core reference for researchers, scientists, and professionals in drug development who require precise and detailed information on the isotopic characteristics of tellurium. This document summarizes quantitative data in structured tables, details experimental protocols for isotopic analysis, and provides visualizations of key concepts.

Introduction to Tellurium

Tellurium (Te), with atomic number 52, is a rare, brittle, silvery-white metalloid belonging to the chalcogen group of the periodic table.[1] Its standard atomic weight is approximately 127.60 ± 0.03 u.[1][2] Tellurium is one of the rarest stable solid elements in the Earth's crust.[1] Naturally occurring tellurium is composed of eight isotopes, six of which are stable, and two are radioactive with exceptionally long half-lives.[1][2]

Isotopic Composition and Natural Abundance

The isotopic composition of naturally occurring tellurium is a critical parameter in various scientific and technical fields. The abundances of its isotopes are presented in the table below.

Table 1: Isotopic Composition and Natural Abundance of Tellurium

| Isotope | Mass Number | Natural Abundance (%) | Isotopic Mass (u) | Stability |

| ¹²⁰Te | 120 | 0.09 ± 0.01 | 119.904048 | Stable |

| ¹²²Te | 122 | 2.55 ± 0.12 | 121.903050 | Stable |

| ¹²³Te | 123 | 0.89 ± 0.03 | 122.904271 | Observationally Stable* |

| ¹²⁴Te | 124 | 4.74 ± 0.14 | 123.902818 | Stable |

| ¹²⁵Te | 125 | 7.07 ± 0.15 | 124.904429 | Stable |

| ¹²⁶Te | 126 | 18.84 ± 0.25 | 125.903310 | Stable |

| ¹²⁸Te | 128 | 31.74 ± 0.08 | 127.904463 | Radioactive |

| ¹³⁰Te | 130 | 34.08 ± 0.62 | 129.906229 | Radioactive |

*Note: ¹²³Te is theoretically unstable and predicted to undergo electron capture, but this decay has not been observed. Its half-life is estimated to be greater than 9.2 x 10¹⁶ years.[2]

The following diagram, generated using the DOT language, visually represents the relative natural abundances of tellurium isotopes.

Radioactive Isotopes of Tellurium

Among the naturally occurring isotopes of tellurium, two are radioactive: ¹²⁸Te and ¹³⁰Te. These isotopes decay via double beta decay with exceptionally long half-lives.

Table 2: Naturally Occurring Radioactive Isotopes of Tellurium

| Isotope | Half-Life (years) | Decay Mode | Daughter Isotope |

| ¹²⁸Te | 2.25 x 10²⁴ | Double Beta Decay (β⁻β⁻) | ¹²⁸Xe |

| ¹³⁰Te | 7.9 x 10²⁰ | Double Beta Decay (β⁻β⁻) | ¹³⁰Xe |

The half-life of ¹²⁸Te is the longest known half-life of any radionuclide.[2][3]

Experimental Determination of Isotopic Composition

The precise determination of the isotopic composition of tellurium is predominantly achieved through mass spectrometry. Historically, Thermal Ionization Mass Spectrometry (TIMS) was employed; however, this technique suffered from low ionization efficiency for tellurium. Modern, high-precision measurements are performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Historical Method: Thermal Ionization Mass Spectrometry (TIMS)

Early attempts to measure tellurium's isotopic composition utilized TIMS. The primary challenge with this method was the high first ionization potential of tellurium, which resulted in low analytical sensitivity and required larger sample sizes. While a negative-ion TIMS (N-TIMS) method showed improved sensitivity, MC-ICP-MS remains the preferred technique for its higher precision and accuracy.[4]

Modern Method: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS offers significantly improved ionization efficiency and analytical sensitivity for tellurium isotope measurements. The following is a generalized experimental protocol based on established methods.

4.2.1. Sample Preparation

-

Digestion: The tellurium-containing sample is dissolved in a suitable acid mixture, typically involving nitric acid (HNO₃) and hydrochloric acid (HCl).

-

Chemical Separation: Tellurium is separated from the sample matrix to eliminate isobaric interferences. This is commonly achieved using anion exchange chromatography.

4.2.2. Isotopic Analysis by MC-ICP-MS with Double Spike Technique

To achieve the highest precision and accuracy, a double spike isotope dilution technique is often employed. This method corrects for instrumental mass fractionation. A common double spike for tellurium analysis is a mixture of ¹²⁵Te and ¹²⁸Te.

-

Spiking: A known amount of the ¹²⁵Te-¹²⁸Te double spike is added to a known amount of the purified tellurium sample.

-

Introduction to MC-ICP-MS: The spiked sample solution is introduced into the MC-ICP-MS, often using a desolvating nebulizer to enhance sensitivity.

-

Data Acquisition: The ion beams of the different tellurium isotopes are simultaneously measured using multiple Faraday cup detectors.

-

Data Correction: The measured isotope ratios are corrected for instrumental mass bias using the known composition of the double spike and an iterative data reduction scheme.

The following diagram outlines the general workflow for the determination of tellurium isotopic composition using MC-ICP-MS with a double spike.

Applications

Precise knowledge of the isotopic composition of tellurium is crucial in various fields:

-

Geochemistry and Cosmochemistry: Studying the formation of the solar system and planetary bodies.

-

Nuclear Science: Research into double beta decay and neutrino physics.

-

Environmental Science: Tracing pollution sources.

-

Materials Science: Characterization of tellurium-containing materials, such as in semiconductors and solar cells.

-

Drug Development: Isotopic labeling for metabolic studies and as tracers in pharmacological research.

References

- 1. Tellurium - Wikipedia [en.wikipedia.org]

- 2. Isotopes of tellurium - Wikipedia [en.wikipedia.org]

- 3. Chemical element - Wikipedia [en.wikipedia.org]

- 4. Precise tellurium isotope analysis by negative thermal ionization mass spectrometry (N-TIMS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Basic Crystallography of Elemental Tellurium

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed examination of the fundamental crystallographic properties of elemental tellurium, providing a foundational understanding for materials science and pharmaceutical applications.

Introduction

Elemental tellurium (Te), a metalloid in the chalcogen group, possesses a unique crystalline structure that gives rise to a number of its characteristic physical and electronic properties. Unlike many elements, tellurium crystallizes in a chiral, helical structure, making it a subject of significant interest in materials science, particularly for its semiconductor, thermoelectric, and piezoelectric applications. A thorough understanding of its basic crystallography is essential for researchers leveraging these properties in novel technologies and for professionals in drug development who may encounter tellurium-containing compounds. This guide provides a technical overview of the crystal structure of elemental tellurium, methods for its determination, and key crystallographic data.

Crystal Structure of Tellurium

The stable form of elemental tellurium at ambient conditions is a trigonal crystal system.[1][2] Its structure is not composed of a close-packed arrangement of individual atoms, but rather of covalently bonded, helical chains of tellurium atoms that run parallel to the c-axis.[2][3] Each atom in a chain is covalently bonded to its two nearest neighbors.[2] These chains are then arranged in a hexagonal array.[4][5]

A critical feature of the tellurium structure is its chirality. The helical chains can spiral in one of two directions: right-handed or left-handed.[4] This results in two distinct, non-superimposable mirror-image crystal structures, known as enantiomorphs.[2][4] These two forms are physically distinct and are defined by different space groups.

This chirality is responsible for tellurium's strong optical rotatory power, where the two enantiomorphs rotate the plane of polarized light in opposite directions.[4]

Crystallographic Data

The fundamental crystallographic parameters for elemental tellurium have been determined with high precision. The data is summarized in the tables below. Note that minor variations in lattice parameters can be found across different reports, often due to measurement conditions and sample purity.

Table 1: General Crystallographic Properties of Tellurium

| Property | Value | Source(s) |

| Crystal System | Trigonal | [1][2] |

| Pearson Symbol | hP3 | |

| Enantiomorphic Space Groups | P3₁21 (No. 152, right-handed) P3₂21 (No. 154, left-handed) | [1][2][4] |

| Unit Cell Atoms | 3 | [2] |

Table 2: Lattice Parameters of Tellurium

| Source | a (pm) | c (pm) | c/a ratio | Temperature |

| WebElements | 445.72 | 592.9 | 1.330 | Not Specified |

| Wikipedia | 445.59 | 592.75 | 1.330 | 20 °C |

| Materials Project | 460 | 590 | 1.283 | Not Specified |

| Bradley (1924) | 444 | 591 | 1.331 | Not Specified |

Table 3: Atomic Coordinates for Tellurium

The tellurium atoms occupy the Wyckoff position 3(a) in the P3₁21 space group. The fractional coordinates are defined by a single variable parameter, x.

| Space Group | Wyckoff Position | x | y | z |

| P3₁21 | 3a | 0.2636 | 0.0000 | 1/3 |

| 0.0000 | 0.2636 | 2/3 | ||

| -0.2636 | -0.2636 | 0 |

Source for x parameter: P. Cherin & P. Unger, Acta Crystallographica, 23, 670-671 (1967).

Visualizations

Diagrams generated using Graphviz provide a clear representation of the logical relationships and experimental workflows associated with tellurium's crystallography.

Caption: Logical relationship between Tellurium's chiral forms and space groups.

Caption: General experimental workflow for single-crystal X-ray diffraction.

Experimental Protocols: Crystal Structure Determination

The definitive method for determining the crystal structure of a material like tellurium is Single-Crystal X-ray Diffraction (SC-XRD). While early determinations used powder diffraction methods, modern analysis relies on single crystals for higher precision.

Detailed Methodology for Single-Crystal X-ray Diffraction

-

Crystal Growth and Selection:

-

High-purity elemental tellurium (99.999% or greater) is used as the source material.

-

Single crystals are typically grown from the vapor phase or by the Czochralski/Bridgman method from a melt.

-

A suitable single crystal, typically 0.1-0.3 mm in each dimension, free of visible defects, is selected under a polarizing microscope.

-

-

Mounting:

-

The selected crystal is affixed to the tip of a glass fiber or a specialized loop mount (e.g., a MiTeGen mount) using a minimal amount of adhesive like epoxy or cryo-oil.

-

The mount is then attached to a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

-

-

Data Collection:

-

The goniometer head is mounted on a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS area detector.

-

A monochromatic X-ray source (e.g., Mo Kα, λ = 71.073 pm or Cu Kα, λ = 154.18 pm) is used.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to reduce thermal vibrations and improve diffraction data quality.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system (Bravais lattice).

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (e.g., omega and phi scans), recording diffraction patterns at each step.

-

-

Data Processing:

-

The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT, or XDS).

-

Integration: The software identifies the positions of the diffraction spots and integrates their intensities.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in beam intensity and crystal volume. An absorption correction (e.g., multi-scan) is applied to correct for the absorption of X-rays by the crystal itself. This step produces a reflection file containing Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.

-

-

Structure Solution and Refinement:

-

The processed data is imported into a structure solution program (e.g., SHELXT, SIR).

-

Solution: The phase problem is solved using ab initio methods like Direct Methods or the Patterson function to find the initial positions of the tellurium atoms in the unit cell. Analysis of systematic absences in the diffraction data confirms the space group (P3₁21 or P3₂21).

-

Refinement: The initial atomic model is refined using a full-matrix least-squares procedure (e.g., using SHELXL). In this iterative process, the atomic coordinates, anisotropic displacement parameters, and a scale factor are adjusted to achieve the best possible fit between the observed diffraction intensities and those calculated from the model. The quality of the fit is monitored by the R-factor (residual factor).

-

-

Validation and Finalization:

-

The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to check for geometric soundness and other potential issues.

-

The final structural data, including lattice parameters, atomic coordinates, and bond lengths/angles, are reported in a standard format, the Crystallographic Information File (CIF). To determine the absolute structure (i.e., distinguishing between the P3₁21 and P3₂21 enantiomorphs), anomalous dispersion effects are analyzed, typically by calculating the Flack parameter.[4]

-

References

An In-depth Technical Guide to the Electron Configuration and Oxidation States of Tellurium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electronic properties of tellurium, with a specific focus on its electron configuration and diverse oxidation states. This document is intended to serve as a detailed resource, offering both theoretical understanding and practical experimental methodologies relevant to the study and application of tellurium-containing compounds.

Core Concepts: Electron Configuration and Resulting Chemical Behavior

Tellurium (Te), with an atomic number of 52, is a metalloid belonging to Group 16 of the periodic table, commonly known as the chalcogens. Its position in the periodic table dictates its electronic structure, which in turn governs its chemical reactivity and the variety of oxidation states it can adopt.

The ground state electron configuration of a neutral tellurium atom is [Kr] 4d¹⁰ 5s² 5p⁴ .[1][2][3] This configuration, with six valence electrons in the outermost shell (5s² 5p⁴), is the primary determinant of its chemical properties. The arrangement of these electrons explains tellurium's ability to form a range of compounds by losing, gaining, or sharing electrons.

The stability of a noble gas configuration is a driving force in its chemical interactions.[4] Tellurium can achieve this by gaining two electrons to form the telluride anion (Te²⁻), or by sharing electrons to form covalent bonds. Furthermore, the presence of d-orbitals allows for an expanded octet, enabling tellurium to exhibit higher oxidation states.

Key Physicochemical Properties

A thorough understanding of tellurium's behavior is supported by its fundamental physicochemical properties, which are summarized in the table below.

| Property | Value |

| Atomic Number | 52 |

| Atomic Mass | 127.60 u |

| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p⁴ |

| Electronegativity (Pauling Scale) | 2.1[5] |

| Electron Affinity | 190.2 kJ/mol[1][6] |

| 1st Ionization Energy | 869.3 kJ/mol[5] |

| 2nd Ionization Energy | 1790 kJ/mol[5] |

| 3rd Ionization Energy | 2698 kJ/mol[5] |

| Standard Electrode Potential (Te⁴⁺/Te) | +0.568 V |

| Standard Electrode Potential (TeO₂(s)/Te(s)) | +0.529 V |

Oxidation States of Tellurium

Tellurium exhibits a wide range of oxidation states, with the most common being -2, +2, +4, and +6.[4][5][7] The stability of these oxidation states is influenced by the nature of the bonding partner and the surrounding chemical environment. The +4 oxidation state is generally the most stable and common.[4][5][7]

-

-2 Oxidation State: This state is achieved when tellurium gains two electrons to form the telluride anion (Te²⁻). Tellurides are typically formed with metals, such as in zinc telluride (ZnTe). Hydrogen telluride (H₂Te) is a highly unstable gas.[5]

-

+2 Oxidation State: The +2 state is less common but is found in dihalides like TeCl₂ and TeBr₂.[7] These compounds are often unstable and can disproportionate.

-

+4 Oxidation State: This is the most prevalent oxidation state for tellurium.[5][7] Tellurium dioxide (TeO₂) and tellurous acid (H₂TeO₃) are key compounds in this state. Tellurium tetrahalides, such as TeCl₄, are also well-known.

-

+6 Oxidation State: In this state, tellurium utilizes all six of its valence electrons for bonding. Important compounds include tellurium trioxide (TeO₃), telluric acid (H₆TeO₆), and tellurium hexafluoride (TeF₆). The stability of the +6 oxidation state decreases down the chalcogen group.[8]

Experimental Protocols for Synthesis and Characterization

This section provides detailed methodologies for the synthesis of representative tellurium compounds in its primary oxidation states and for the characterization of its electronic properties.

Synthesis of Tellurium Compounds

This protocol describes the synthesis of zinc telluride thin films via electrodeposition.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Tellurium dioxide (TeO₂)

-

Sulfuric acid (H₂SO₄)

-

Fluorine-doped Tin Oxide (FTO) coated glass substrates

-

Deionized water

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Platinum foil (counter electrode)

-

Saturated Calomel Electrode (SCE) (reference electrode)

-

Hot plate with magnetic stirrer

-

Beakers and volumetric flasks

Procedure:

-

Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.1 M ZnSO₄·7H₂O and 1 mM TeO₂.

-

Adjust the pH of the solution to approximately 2.0 using sulfuric acid.

-

Substrate Preparation: Clean the FTO-coated glass substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates under a stream of nitrogen.

-

Electrodeposition:

-

Assemble the three-electrode cell with the FTO substrate as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.

-

Immerse the electrodes in the prepared electrolyte.

-

Maintain the electrolyte temperature at 70°C.

-

Apply a constant cathodic potential of -0.7 V vs. SCE for 30 minutes.

-

-

Post-Deposition Treatment:

-

After deposition, rinse the coated substrates with deionized water and dry them in air.

-

Anneal the films in a tube furnace at 300°C for 1 hour under a nitrogen atmosphere to improve crystallinity.

-

This protocol outlines the synthesis of tellurium tetrachloride from elemental tellurium.

Materials:

-

Tellurium powder

-

Chlorine gas (Cl₂)

Equipment:

-

Glass reaction tube

-

Tube furnace

-

Gas flow controller

-

Distillation apparatus

Procedure:

-

Place a known amount of tellurium powder in a glass reaction tube.

-

Heat the tube to 200-250°C in a tube furnace.

-

Pass a slow stream of dry chlorine gas over the heated tellurium powder. The reaction is exothermic and will proceed to form tellurium tetrachloride.

-

Te(s) + 2Cl₂(g) -> TeCl₄(s)

-

-

The crude TeCl₄ can be purified by sublimation at 200°C under a pressure of 0.1 mmHg or by distillation.[5]

This protocol describes the preparation of sodium tellurite from tellurium dioxide.

Materials:

-

Tellurium dioxide (TeO₂)

-

Sodium carbonate (Na₂CO₃)

-

Platinum crucible

-

Furnace

Procedure:

-

Mix stoichiometric amounts of TeO₂ and Na₂CO₃ in a platinum crucible.

-

Heat the mixture in a furnace to the melting point. To prevent oxidation to tellurate, it is advisable to heat in a CO₂ atmosphere.

-

Continue heating until the evolution of CO₂ ceases and a clear melt is formed.

-

TeO₂(s) + Na₂CO₃(l) -> Na₂TeO₃(l) + CO₂(g)

-

-

Cool the melt in a CO₂ atmosphere to obtain a white solid of sodium tellurite.

This protocol details the oxidation of sodium tellurite to sodium tellurate.

Materials:

-

Sodium tellurite (Na₂TeO₃)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Absolute ethanol

Equipment:

-

Beaker

-

Ice-water bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve sodium tellurite in water to create a saturated solution.

-

Cool the solution in an ice-water bath.

-

Slowly add 30% hydrogen peroxide to the stirred solution. This will oxidize the tellurium from the +4 to the +6 state.

-

Na₂TeO₃(aq) + H₂O₂(aq) -> Na₂TeO₄(aq) + H₂O(l)

-

-

Stir the reaction mixture for 4 hours in the ice-water bath to allow for the precipitation of sodium tellurate.

-

Filter the precipitate and wash it with absolute ethanol.

-

Dry the resulting sodium tellurate product.

Characterization Techniques

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is clean and mounted on a compatible sample holder. For powders, press them into a pellet or mount them on conductive tape. Thin films should be electrically grounded to the sample holder.

-

Instrumentation:

-

Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

-

-

Data Acquisition:

-

Perform a survey scan to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Te 3d region. The Te 3d region shows a well-separated spin-orbit doublet (3d₅/₂ and 3d₃/₂).[9][10]

-

Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.

-

-

Data Analysis:

-

Calibrate the binding energy scale by setting the C 1s peak of adventitious carbon to 284.8 eV.

-

Fit the high-resolution Te 3d spectra using appropriate software (e.g., CasaXPS). The binding energy of the Te 3d₅/₂ peak is indicative of the oxidation state. For example, the binding energy for elemental tellurium (Te⁰) is around 573 eV, while for TeO₂ (Te⁴⁺) it is around 576 eV.

-

XANES provides information on the oxidation state and coordination geometry of an absorbing atom by probing transitions of core electrons to unoccupied states.

Experimental Protocol:

-

Beamline Setup:

-

The experiment is performed at a synchrotron radiation facility.

-

Select the appropriate crystal monochromator to scan the X-ray energy across the Te K-edge (~31.8 keV) or L₃-edge (~4.3 keV).

-

-

Sample Preparation:

-

Prepare samples as thin, uniform powders pressed into pellets or as thin films. The sample thickness should be optimized to give an absorption edge step of approximately one absorption length.

-

-

Data Collection:

-

Measure the X-ray absorption coefficient as a function of incident X-ray energy. This can be done in transmission mode for concentrated samples or in fluorescence mode for dilute samples.

-

Collect spectra for reference compounds with known tellurium oxidation states (e.g., Te metal for Te⁰, TeO₂ for Te⁴⁺, and Na₂TeO₄ for Te⁶⁺).

-

-

Data Analysis:

-

Normalize the absorption spectra.

-

The energy position of the absorption edge is highly sensitive to the oxidation state of the absorbing atom; the edge shifts to higher energy with increasing oxidation state.[11]

-

Perform linear combination fitting (LCF) of the XANES spectrum of the unknown sample using the spectra of the reference compounds to quantify the proportion of each oxidation state present.[7]

-

This method allows for the quantification of Te(IV) in a solution.

Materials:

-

Standard 0.01 N iodine solution

-

Carbon tetrachloride (CCl₄)

-

Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃)

Equipment:

-

Burette

-

Erlenmeyer flask

-

Pipettes

Procedure:

-

Sample Preparation: Acidify the sample solution containing Te(IV) with HCl.

-

Reduction of Te(IV): Add a reducing agent such as sodium sulfite to the solution to precipitate elemental tellurium (Te⁰).

-

Isolation of Tellurium: Filter the precipitated tellurium and wash it.

-

Redissolution and Titration:

-

Dissolve the elemental tellurium in a known excess of a standard oxidizing agent, such as a ceric sulfate solution, in the presence of sulfuric acid.

-

Alternatively, the elemental tellurium can be oxidized to tetravalent tellurium (Te⁴⁺) by titrating with a standard 0.01 N iodine solution.[4]

-

The endpoint can be detected visually or potentiometrically. The addition of carbon tetrachloride near the endpoint helps in visualizing the disappearance of the iodine color from the organic phase.[4]

-

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in this guide.

Caption: A flowchart illustrating the key steps in the synthesis of representative tellurium compounds in different oxidation states.

Caption: A diagram showing the workflow for characterizing the oxidation state of tellurium using XPS and XANES spectroscopy.

Caption: A conceptual diagram illustrating the relationships between the common oxidation states of tellurium through oxidation and reduction processes.

References

- 1. raman-spectroscopic-investigations-of-the-effect-of-the-doping-metal-on-the-structure-of-binary-tellurium-oxide-glasses - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tellurium Assay Determination - 911Metallurgist [911metallurgist.com]

- 5. asianpubs.org [asianpubs.org]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of tellurium in urine by isotope dilution gas chromatography/mass spectrometry using (4-fluorophenyl)magnesium bromide as a derivatizing agent and a comparison with electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. docs.xrayabsorption.org [docs.xrayabsorption.org]

The Biological Role of Tellurium in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium (Te), a rare metalloid, is increasingly utilized in various industrial applications, leading to its emergence as an environmental contaminant. While tellurium has no known essential biological function, its compounds, particularly the oxyanion tellurite (TeO₃²⁻), are highly toxic to most microorganisms even at low concentrations.[1][2] This toxicity has spurred research into the intricate interactions between tellurium and microorganisms, revealing fascinating mechanisms of resistance, detoxification, and biotransformation. This technical guide provides an in-depth overview of the biological role of tellurium in microorganisms, focusing on its toxicity, microbial resistance strategies, and the burgeoning field of tellurium-based nanotechnology.

Tellurium Toxicity in Microorganisms

The high toxicity of tellurite is a central aspect of its biological role. The primary mechanism of toxicity is believed to be the induction of oxidative stress.[1] Tellurite's strong oxidizing potential leads to the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), which can damage vital cellular components including DNA, proteins, and lipids.[1] This oxidative damage disrupts cellular homeostasis and can ultimately lead to cell death. The toxicity of tellurite is significantly higher than that of other metalloids and heavy metals, with minimum inhibitory concentrations (MICs) for some bacteria being as low as 1 µg/mL.[2]

Microbial Resistance to Tellurium

Microorganisms have evolved a diverse array of mechanisms to counteract tellurite toxicity. These strategies can be broadly categorized as enzymatic detoxification, efflux pumps, and the expression of specific resistance genes.

Enzymatic Reduction of Tellurite

A primary detoxification strategy is the enzymatic reduction of highly toxic, soluble tellurite (Te⁴⁺) to its less toxic, insoluble elemental form (Te⁰).[3] This process results in the formation of characteristic black precipitates of elemental tellurium within or outside the microbial cells. Several enzymes, often with broad substrate specificity, have been identified to possess tellurite reductase activity. These include:

-

Nitrate reductases: Both periplasmic and membrane-bound nitrate reductases have been shown to reduce tellurite.[4]

-

Flavoproteins: A number of flavoproteins, including glutathione reductase (GorA), thioredoxin reductase (TrxB), and dihydrolipoamide dehydrogenase (E3), exhibit significant tellurite-reducing activity.[5]

-

Catalase: This enzyme, primarily involved in detoxifying hydrogen peroxide, has also been implicated in tellurite reduction.

The kinetic parameters of some of these enzymes have been characterized and are summarized in Table 2.

The ter Operon: A Dedicated Resistance System

Many tellurite-resistant bacteria harbor a dedicated set of genes organized in the ter operon.[1] This operon, often located on plasmids or prophage-like elements, confers a high level of resistance to tellurite.[1] The ter operon typically consists of several genes, including terZ, terA, terB, terC, terD, and terE, which are believed to work in concert to mediate tellurite resistance, although the precise function of each gene product is still under investigation.[1][6] It is hypothesized that the Ter proteins may be involved in processes such as tellurite efflux, sequestration, or enzymatic modification.[6]

Methylation and Volatilization

Another detoxification mechanism involves the methylation of tellurite to volatile organotellurium compounds, such as dimethyl telluride ((CH₃)₂Te).[2][3] This biotransformation converts tellurite into a gaseous form that can be passively released from the cell, effectively removing the toxicant from the intracellular environment.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Potassium Tellurite for Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli (clinical isolates) | ≤1 to ≥160 | [7] |

| Escherichia coli O157:H7 | 64 - 1024 | [1] |

| Staphylococcus aureus | 25 | [8] |

| Bacillus subtilis | 30 | [8] |

| Proteus vulgaris | 27 | [8] |

| Pseudomonas citronellolis SJTE-3 | 250 | [6] |

| Pseudomonas sp. BNF22 | >512 | [9] |

Table 2: Kinetic Parameters of Tellurite-Reducing Enzymes

| Enzyme | Source Organism | Km (mM) | Vmax (U/mg protein) | Optimal pH | Optimal Temp (°C) | Cofactor | Reference |

| Glutathione Reductase (GorA) | Escherichia coli | 0.089 | 6,314 | 9.0 | 37 | NADPH | [5] |

| Dihydrolipoamide Dehydrogenase (E3) | Escherichia coli | 0.048 | 84.5 | 6.0 | 37 | NADPH | [5] |

| Thioredoxin Reductase (TrxB) | Escherichia coli | 0.115 | 9,586 | 10.0 | 37 | NADPH | [5] |

| Alkyl Hydroperoxide Reductase (AhpF) | Escherichia coli | 0.820 | 77,875 | 10.0 | 37 | NADH | [5] |

| Putative Oxidoreductase (YkgC) | Escherichia coli | 0.517 | 2,696 | 9.0 | 37 | NADH | [5] |

| Periplasmic Nitrate Reductase | Rhodobacter sphaeroides | - | 40-fold lower than for nitrate | - | - | - | [4] |

| Tellurite Reductase (Fraction H2) | Bacillus stearothermophilus V | - | - | 7.5 | 57 | NADH | [10] |

Note: U (Unit) is defined as the amount of enzyme required to cause a specific increase in absorbance at a given wavelength per minute under the assay conditions.

Table 3: Characteristics of Microbially Synthesized Tellurium Nanoparticles (TeNPs)

| Producing Microorganism | Nanoparticle Size | Nanoparticle Shape | Reference |

| Streptomyces graminisoli | 21.4 nm (mean) | Rods and rosettes | [11][12] |

| Lactobacillus casei | 62 ± 13 nm (diameter), 176 ± 32 nm (length) | Nanorods | [13] |

| Soil isolates C4, C6, C7 | 33 - 220 nm | - | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Potassium Tellurite

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

Potassium tellurite (K₂TeO₃) stock solution (filter-sterilized)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the potassium tellurite stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well containing the tellurite dilutions.

-

Include a positive control well (MHB with bacteria, no tellurite) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of potassium tellurite that completely inhibits visible growth of the bacteria. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Microbial Synthesis of Tellurium Nanoparticles (TeNPs)

Principle: Microorganisms capable of reducing tellurite are cultured in the presence of a soluble tellurium salt, leading to the intracellular or extracellular formation of elemental tellurium nanoparticles.

Materials:

-

Tellurite-reducing microbial strain (e.g., Streptomyces graminisoli, Bacillus subtilis)

-

Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

-

Potassium tellurite (K₂TeO₃) solution

-

Shaking incubator

-

Centrifuge

Procedure:

-

Inoculate the microbial strain into the liquid culture medium and incubate under optimal growth conditions (e.g., 30-37°C with shaking) until the culture reaches the late exponential or early stationary phase of growth.

-

Add a filter-sterilized solution of potassium tellurite to the culture to a final desired concentration (e.g., 1 mM).

-

Continue the incubation for a period of 24-72 hours. The formation of TeNPs is indicated by a change in the color of the culture to black.

-

Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes).

-

To collect intracellular nanoparticles, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and then lyse the cells using methods such as sonication or enzymatic digestion.

-

To collect extracellular nanoparticles, the supernatant from the initial centrifugation can be used.

-

Separate the TeNPs from the cell lysate or supernatant by further centrifugation at a higher speed (e.g., 15,000 x g for 30 minutes).

-

Wash the nanoparticle pellet multiple times with sterile deionized water to remove any residual media components.

-

The purified TeNPs can be resuspended in a suitable solvent for characterization.

Characterization of Tellurium Nanoparticles

A variety of analytical techniques are employed to characterize the synthesized TeNPs:

-

UV-Visible Spectroscopy: To confirm the formation of TeNPs by observing the surface plasmon resonance peak.

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of biomolecules that may be capping and stabilizing the nanoparticles.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the TeNPs.

Tellurite Reductase Activity Assay

Principle: The enzymatic reduction of tellurite to elemental tellurium is monitored spectrophotometrically by measuring the increase in absorbance at a wavelength where elemental tellurium absorbs light (typically around 500 nm).

Materials:

-

Purified enzyme or cell-free extract

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4-9.0)

-

Potassium tellurite (K₂TeO₃) solution

-

NAD(P)H solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, potassium tellurite, and NAD(P)H in a cuvette.

-

Initiate the reaction by adding the enzyme solution or cell-free extract to the reaction mixture.

-

Immediately monitor the increase in absorbance at 500 nm over time at a constant temperature (e.g., 37°C).

-

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of a certain amount of product (or the change in absorbance) per unit of time under the specified conditions.[5][9]

Signaling Pathways and Regulatory Networks

The microbial response to tellurite-induced oxidative stress involves complex regulatory networks that control the expression of genes involved in detoxification and cellular repair. Two key global regulators in bacteria, SoxRS and RpoS , play a significant role in this response.

The SoxRS Regulon

The SoxRS regulon is a two-component system that responds to superoxide stress. It is thought that the redox-cycling of tellurite generates superoxide radicals, which can then lead to the activation of the SoxRS system. The sensor protein, SoxR, contains a [2Fe-2S] cluster that is sensitive to the cellular redox state. Oxidation of this cluster activates SoxR, which in turn induces the expression of the transcriptional activator, SoxS. SoxS then upregulates the expression of a battery of genes that help the cell cope with oxidative damage. These genes include those encoding for superoxide dismutase (SodA), which detoxifies superoxide radicals, and DNA repair enzymes.

The RpoS (σS) Regulon

RpoS is an alternative sigma factor that controls the expression of genes involved in the general stress response and is activated upon entry into the stationary phase or in response to various environmental stresses, including oxidative stress.[14] Tellurite-induced oxidative stress can lead to the accumulation of RpoS, which then directs RNA polymerase to transcribe genes that confer broad stress resistance. The RpoS regulon includes genes involved in antioxidant defense, DNA protection, and metabolic adaptations that help the cell survive under stressful conditions.[14]

Visualizations

Caption: General workflow of microbial tellurite detoxification pathways.

Caption: Tellurite-induced oxidative stress response signaling pathways.

Caption: Experimental workflow for MIC determination.

Applications in Drug Development and Biotechnology

The unique interactions between tellurium and microorganisms have opened up several avenues for biotechnological and biomedical applications.

-

Antimicrobial Agents: The biogenic synthesis of tellurium nanoparticles (TeNPs) is of particular interest. These nanoparticles have been shown to exhibit significant antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[11][12] The antimicrobial mechanism of TeNPs is thought to involve the generation of ROS and disruption of the bacterial cell membrane.

-

Bioremediation: The ability of microorganisms to reduce soluble and toxic tellurite to its insoluble elemental form can be harnessed for the bioremediation of tellurium-contaminated environments.

-

Nanomaterial Synthesis: Microbial synthesis offers a green and cost-effective alternative to chemical methods for the production of tellurium-based nanomaterials with potential applications in electronics, catalysis, and medicine.

Conclusion

The biological role of tellurium in microorganisms is a multifaceted and dynamic field of study. From its potent toxicity and the induction of oxidative stress to the evolution of sophisticated resistance mechanisms and the biosynthesis of novel nanomaterials, the interactions between tellurium and microbes are of fundamental scientific interest and hold significant promise for various applications. Further research into the molecular details of these interactions will undoubtedly continue to uncover new insights and opportunities for innovation in drug development, biotechnology, and environmental science.

References

- 1. Frontiers | Diversity of the Tellurite Resistance Gene Operon in Escherichia coli [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Flavoprotein-Mediated Tellurite Reduction: Structural Basis and Applications to the Synthesis of Tellurium-Containing Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Biochemical characterization of tellurite-reducing activities of Bacillus stearothermophilus V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.unar.ac.id [repository.unar.ac.id]

- 12. Novel biosynthesis of tellurium nanoparticles and investigation of their activity against common pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbial-Based Biotechnology: Production and Evaluation of Selenium-Tellurium Nanoalloys [mdpi.com]

- 14. The RpoS-Mediated General Stress Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Tellurium and Selenium: Chemical Properties, Biological Effects, and Toxicological Profiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium (Te) and selenium (Se) are neighboring chalcogens in Group 16 of the periodic table, and as such, share a number of chemical similarities. However, despite their adjacent placement, their biological roles and toxicological profiles diverge significantly. Selenium is an essential micronutrient for humans and other mammals, forming the active center of several crucial antioxidant enzymes. In contrast, tellurium has no known biological function in humans and its compounds are generally considered toxic. This technical guide provides a comprehensive comparison of the chemical and biological properties of tellurium and selenium, with a focus on their similarities and differences. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the unique properties of these two elements.

Physicochemical Properties

The similarities in the physicochemical properties of selenium and tellurium stem from their identical valence electron configurations (ns²np⁴). However, the larger atomic size and lower electronegativity of tellurium lead to some notable differences in their chemical behavior. A summary of their key physicochemical properties is presented in Table 1.

| Property | Selenium (Se) | Tellurium (Te) |

| Atomic Number | 34 | 52 |

| Atomic Mass ( g/mol ) | 78.971 | 127.60 |

| Electron Configuration | [Ar] 3d¹⁰ 4s² 4p⁴ | [Kr] 4d¹⁰ 5s² 5p⁴ |

| Atomic Radius (pm) | 117 | 137[1] |

| Ionic Radius (pm) | Se²⁻: 198, Se⁴⁺: 69 | Te²⁻: 221, Te⁴⁺: 97 |

| Electronegativity (Pauling Scale) | 2.55 | 2.1 |

| Electron Affinity (kJ/mol) | -195.0[2] | -190.2[2] |

| Ionization Energies (kJ/mol) | ||

| 1st | 941.0 | 869.3[3] |

| 2nd | 2045 | 1790[3] |

| 3rd | 2973.7 | 2698[3] |

| Standard Redox Potential (V) | ||

| SeO₃²⁻ + 3H₂O + 4e⁻ ⇌ Se + 6OH⁻ | -0.366 | |

| TeO₃²⁻ + 3H₂O + 4e⁻ ⇌ Te + 6OH⁻ | -0.57 | |

| SeO₄²⁻ + H₂O + 2e⁻ ⇌ SeO₃²⁻ + 2OH⁻ | +0.05 | |

| TeO₄²⁻ + H₂O + 2e⁻ ⇌ TeO₃²⁻ + 2OH⁻ | +0.02 | |

| Common Oxidation States | -2, +2, +4, +6 | -2, +2, +4, +6[3] |

Biological Roles and Toxicity

The most significant divergence between selenium and tellurium lies in their biological functions. Selenium is an essential trace element, primarily due to its incorporation into selenoproteins as the 21st amino acid, selenocysteine. These selenoproteins, such as glutathione peroxidases and thioredoxin reductases, play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function.

Tellurium, on the other hand, has no established biological role in humans. Its compounds, particularly tellurite (TeO₃²⁻), are known to be toxic, inducing significant oxidative stress.[4] The proposed mechanism of tellurite toxicity involves the depletion of intracellular thiols, such as glutathione (GSH), and the generation of reactive oxygen species (ROS).[4] A comparison of the toxicity of common selenium and tellurium compounds is provided in Table 2.

| Compound | Organism/Cell Line | Toxicity Metric (e.g., LD₅₀, IC₅₀) | Reference |

| Sodium Selenite (Na₂SeO₃) | Mice (oral) | LD₅₀: 7 mg/kg | |

| Sodium Tellurite (Na₂TeO₃) | Mice (oral) | LD₅₀: 20-30 mg/kg | |

| Selenomethionine | Rats (oral) | LD₅₀: 4 g/kg | |

| Tellurium Dioxide (TeO₂) | Rats (oral) | LD₅₀: >5 g/kg | |

| Tellurium Nanoparticles | 4T1 (breast cancer) cells | IC₅₀: 7.41 µg/mL[5] | [5] |

| Tellurium Nanoparticles | CHO (non-cancerous) cells | IC₅₀: 50.53 µg/mL[5] | [5] |

Effects on Cellular Signaling Pathways

Both selenium and tellurium compounds can modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress responses. Their interactions with key signaling molecules, however, can lead to different cellular outcomes.

NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation, immunity, and cell survival. Selenium has been shown to inhibit the activation of NF-κB, likely through its antioxidant properties and the function of selenoproteins.[6][7] This inhibition is associated with a decrease in the production of pro-inflammatory cytokines.

Conversely, the tellurium compound AS101 has been demonstrated to suppress NF-κB-mediated inflammatory gene expression.[8] AS101 was found to reduce the phosphorylation and degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus.[8]

Caption: Comparative effects of Selenium and Tellurium on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including oxidative stress. Selenium has been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK pathway, in response to oxidative stress.

While the direct effects of tellurium on the MAPK pathway are less well-characterized, the induction of oxidative stress by tellurium compounds suggests a likely modulation of this pathway. Given that oxidative stress is a known activator of MAPK signaling, it is plausible that tellurium's toxicity is mediated, in part, through the activation of these pathways, leading to apoptosis.

Caption: Postulated differential effects of Selenium and Tellurium on the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the biological effects of tellurium and selenium compounds.

Comparative Cytotoxicity Assessment using MTT Assay

Objective: To determine and compare the cytotoxic effects of a selenium compound (e.g., sodium selenite) and a tellurium compound (e.g., sodium tellurite) on a selected cell line (e.g., HeLa).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9][10]

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Sodium selenite (stock solution in sterile water)

-

Sodium tellurite (stock solution in sterile water)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of sodium selenite and sodium tellurite in complete DMEM. Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9] Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound at each time point.

Caption: Workflow for the comparative cytotoxicity assessment using the MTT assay.

Assessment of Mitochondrial Dysfunction

Objective: To compare the effects of selenium and tellurium compounds on mitochondrial membrane potential.

Principle: A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial membrane potential.

Materials:

-

Cell line of interest

-

Selenium and tellurium compounds

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with the selenium and tellurium compounds as described in the MTT assay protocol.

-

JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution according to the manufacturer's instructions.

-

Imaging or Flow Cytometry: Analyze the cells using a fluorescence microscope, capturing images in both the red and green channels. Alternatively, quantify the fluorescence using a flow cytometer.

-

Data Analysis: For microscopy, quantify the red and green fluorescence intensity in multiple cells for each treatment condition. For flow cytometry, determine the percentage of cells with high (red) and low (green) fluorescence. Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Conclusion

Tellurium and selenium, while sharing fundamental chemical characteristics as chalcogens, exhibit a striking dichotomy in their biological activities. Selenium's role as an essential micronutrient is well-established, with its incorporation into selenoproteins being critical for antioxidant defense and cellular homeostasis. In contrast, tellurium's lack of a known biological function and its inherent toxicity, primarily through the induction of oxidative stress, position it as a significant environmental and occupational hazard.

For researchers and professionals in drug development, understanding these differences is paramount. The antioxidant and signaling modulatory properties of selenium compounds offer therapeutic potential for a range of diseases associated with oxidative stress and inflammation. Conversely, the pro-oxidant and cytotoxic effects of tellurium compounds, while detrimental in most contexts, could be harnessed for applications such as anticancer therapies, where targeted cell killing is desired. This guide provides a foundational understanding of the key chemical and biological distinctions between these two fascinating elements, paving the way for further research and development in their respective applications.

References

- 1. Selenium- and Tellurium-Based Antioxidants for Modulating Inflammation and Effects on Osteoblastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoselenium and Organotellurium Oxidation and Reduction (2011) | Jacek Młochowski | 7 Citations [scispace.com:443]

- 3. Tellurium - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 6. Selenium: a key element that controls NF-kappa B activation and I kappa B alpha half life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenium regulates transcription factor NF-kappaB activation during the acute phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Mechanisms of the Cytotoxic Effect of Selenium Nanoparticles in Different Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phase Diagrams of Tellurium-Based Binary Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase diagrams of several critical tellurium-based binary alloy systems. Understanding these phase diagrams is fundamental for the development of new materials with tailored electronic, thermoelectric, and phase-change properties, which are of significant interest in various scientific and technological fields, including advanced drug delivery systems and medical devices. This document summarizes key quantitative data, details common experimental methodologies for phase diagram determination, and presents logical workflows and phase relationships through standardized diagrams.

Core Principles of Binary Phase Diagrams

A binary phase diagram is a graphical representation of the physical states (phases) of a two-component (binary) alloy system as a function of temperature and composition at a constant pressure. These diagrams are essential tools for materials scientists to predict the solidification behavior, microstructure, and properties of alloys. Key features of these diagrams include liquidus lines (temperatures above which the alloy is fully liquid), solidus lines (temperatures below which the alloy is fully solid), and invariant reactions, where three phases coexist in equilibrium at a specific temperature and composition. Common invariant reactions include eutectic, peritectic, and monotectic transformations.[1]

Experimental Determination of Phase Diagrams

The construction of accurate phase diagrams relies on a combination of experimental techniques designed to detect phase transitions and identify the crystal structures of the present phases. The most common and reliable methods are Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Metallography.

Experimental Protocols

Differential Thermal Analysis (DTA)

DTA is a thermoanalytic technique used to detect physical and chemical changes in a material as it is heated or cooled. It is highly effective for determining the temperatures of phase transitions such as melting, solidification, and solid-state transformations.

-

Sample Preparation: High-purity elemental constituents of the desired composition are weighed and sealed in an inert crucible (e.g., quartz) under vacuum to prevent oxidation. The sample is then melted at a temperature significantly above the liquidus line and homogenized, often by mechanical shaking or prolonged holding at high temperature, followed by quenching.

-

Apparatus: A DTA instrument consists of a furnace with a temperature programmer, a sample holder with positions for the sample and an inert reference material (e.g., alumina), and thermocouples to measure the temperature of both.

-

Procedure: The sample and reference material are heated or cooled at a constant, controlled rate (e.g., 10 °C/minute) under an inert atmosphere (e.g., helium).[2] The instrument records the temperature difference (ΔT) between the sample and the reference. An endothermic event (like melting) or an exothermic event (like crystallization) in the sample will cause a deviation in the ΔT signal, appearing as a peak on the DTA thermogram. The onset temperature of these peaks corresponds to the phase transition temperature.[3]

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique for identifying the crystalline phases present in a material. By analyzing the diffraction pattern, one can determine the crystal structure and lattice parameters of each phase.

-

Sample Preparation: Alloy samples are typically prepared by annealing at various temperatures for extended periods to achieve equilibrium, followed by rapid quenching to preserve the high-temperature phases at room temperature. The quenched samples are then pulverized into a fine powder.

-

Procedure: A monochromatic X-ray beam is directed at the powdered sample. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The position and intensity of these peaks are unique to each crystalline phase, acting as a "fingerprint."[4]

-

Phase Identification: The experimental diffraction pattern is compared to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the phases present in the sample.[4]

Metallography

Metallography involves the preparation of a material's surface for microscopic examination to reveal its microstructure. This technique is crucial for visually confirming the phases present and their morphology.

-

Sample Preparation:

-

Sectioning: A representative sample is cut from the alloy ingot.[5]

-

Mounting: The sample is embedded in a polymer resin for ease of handling during subsequent steps.[6]

-

Grinding: The mounted sample is ground with successively finer abrasive papers to achieve a flat surface.[7]

-

Polishing: The ground surface is polished with fine diamond or alumina suspensions to create a mirror-like, scratch-free finish.

-

Etching: The polished surface is chemically etched with a suitable reagent that selectively attacks different phases at different rates, revealing the microstructure by creating variations in surface topography.[5]

-

-

Microscopic Examination: The etched surface is then examined using an optical or scanning electron microscope (SEM) to observe the different phases, their distribution, and their morphology.

The following diagram illustrates the general workflow for experimentally determining a binary phase diagram.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cadmium Telluride (CdTe) Quantum Dots

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Cadmium Telluride (CdTe) quantum dots (QDs), fluorescent semiconductor nanocrystals with applications in biomedical imaging, sensing, and drug delivery. The following sections outline established methods for synthesizing CdTe QDs, including aqueous phase, microwave-assisted, and hydrothermal approaches.

Introduction to CdTe Quantum Dots

Cadmium Telluride (CdTe) quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their fluorescence emission color is size-dependent, which allows for the tuning of their optical properties by controlling their particle size during synthesis.[1][2] This tunable fluorescence, coupled with their high quantum yield and photostability, makes them valuable tools in various research and development fields.[3][4][5]

Synthesis Methods Overview

Several methods have been developed for the synthesis of high-quality CdTe QDs. The most common approaches are performed in an aqueous solution, which offers the advantage of producing water-soluble and biocompatible QDs directly.[3] Key methods detailed in these notes include:

-

Aqueous Phase Synthesis: A widely used, single-pot method that allows for the synthesis of high-quality CdTe QDs with high quantum yields.[3]

-

Microwave-Assisted Synthesis: A rapid and efficient method that utilizes microwave irradiation to accelerate the growth of CdTe QDs.[6][7][8]

-

Hydrothermal Synthesis: A method that employs high temperatures and pressures in an autoclave to produce crystalline CdTe QDs.[9][10]

Data Presentation: Comparative Synthesis Parameters and Outcomes

The following tables summarize quantitative data from various synthesis protocols, providing a comparative overview of the key parameters and the resulting properties of the CdTe QDs.

Table 1: Aqueous Phase Synthesis of CdTe QDs

| Precursors & Ligand | Molar Ratio (Cd:Te:Ligand) | pH | Temp (°C) | Time | Emission λ (nm) | Size (nm) | Quantum Yield (%) | Reference |

| CdCl₂, NaHTe, MPA | 1:0.25:2.5 | 11 | Reflux | 10-190 min | 520 - 610 | 2.5 - 3.8 | Not Specified | [1] |

| CdCl₂, Na₂TeO₃, MPA | 1:0.2:2.0 | Room Temp | Room Temp | 2 h | Red Emission | Not Specified | Not Specified | [11] |

| CdCl₂, Na₂TeO₃, L-Cysteine | 1:0.07:2.0 | 11.5 | Reflux | 10-420 min | 520 - 630 | Not Specified | up to 19.4 | [12] |

| Cd²⁺, Te²⁻, TGA | 2:1:4 | 11 | 140 | 60 min | Not Specified | Not Specified | Not Specified | [13] |

MPA: Mercaptopropionic Acid, TGA: Thioglycolic Acid

Table 2: Microwave-Assisted Synthesis of CdTe QDs

| Precursors & Ligand | Molar Ratio (Cd:Te:Ligand) | pH | Temp (°C) | Time | Emission λ (nm) | Size (nm) | Quantum Yield (%) | Reference |

| CdCl₂, NaHTe, MPA | 1:0.25:2.5 | 11 | 120 | 2 min | 562 | Not Specified | Not Specified | [6] |

| Cd(OAc)₂, Na₂TeO₃, MSA | Not Specified | Optimized | 50-130 | 10-15 min | 500 - 720 | Not Specified | Not Specified | [7] |

| CdCl₂, Te, MPA | 1:0.25:7 | 8 | 89-130 | 1-5 min | 590 | 2-6 | Not Specified | |

| CdCl₂, Na₂TeO₃, GSH | Not Specified | Moderate | Not Specified | Not Specified | 500 | ~2 | Not Specified | [8] |

MPA: Mercaptopropionic Acid, MSA: Mercaptosuccinic Acid, GSH: Glutathione

Table 3: Hydrothermal Synthesis of CdTe QDs

| Precursors & Ligand | Molar Ratio (Cd:Te:Ligand) | pH | Temp (°C) | Time | Emission λ (nm) | Size (nm) | Quantum Yield (%) | Reference |

| Cd, Te, 3MPA | Not Specified | 12 | Not Specified | 180 min | Not Specified | ~34-49 | Not Specified | [10] |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 485 - 660 | Not Specified | 45 | [4] |

3MPA: 3-Mercaptopropionic Acid

Experimental Protocols

Protocol 1: Aqueous Phase Synthesis of Thiol-Capped CdTe QDs

This protocol describes a common method for synthesizing CdTe QDs in an aqueous solution using a thiol-containing stabilizing agent.

Materials:

-

Cadmium chloride (CdCl₂)

-

Sodium tellurite (Na₂TeO₃) or Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

Mercaptopropionic acid (MPA) or other thiol ligand

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Nitrogen gas (N₂)

Procedure:

-

Cadmium Precursor Solution: Prepare a solution of CdCl₂ and the thiol ligand (e.g., MPA) in deionized water in a three-neck flask.

-

pH Adjustment: Adjust the pH of the solution to the desired value (typically around 11) by adding NaOH solution.[6]

-

Deaeration: Bubble N₂ gas through the solution for at least 30 minutes to remove oxygen.

-

Tellurium Precursor Solution:

-

Method A (using NaHTe): In a separate vial, react Tellurium powder with NaBH₄ in deaerated water to form a sodium hydrogen telluride (NaHTe) solution. This reaction should be performed under an inert atmosphere.[1]

-